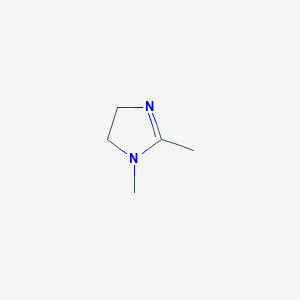![molecular formula C12H19Cl2FN2 B13457532 (3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B13457532.png)
(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further substituted with a methyl group The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 3-methylpiperazine.
Nucleophilic Substitution: The 4-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with 3-methylpiperazine in the presence of a suitable base, such as potassium carbonate, to form the intermediate (3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine.
Salt Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Reactor Design: Using reactors that allow for efficient mixing and temperature control.
Purification: Employing crystallization or recrystallization methods to obtain the pure dihydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using nitrating agents like nitric acid.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The piperazine ring structure allows for flexibility and interaction with multiple binding sites, contributing to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoromethylphenidate: A stimulant drug with a similar fluorophenyl group.
[(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol: Another compound with a similar piperazine structure.
Uniqueness
(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and a piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C12H19Cl2FN2 |
|---|---|
Peso molecular |
281.19 g/mol |
Nombre IUPAC |
(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C12H17FN2.2ClH/c1-10-8-15(7-6-14-10)9-11-2-4-12(13)5-3-11;;/h2-5,10,14H,6-9H2,1H3;2*1H/t10-;;/m0../s1 |
Clave InChI |
JWNJIUMZUCSDEX-XRIOVQLTSA-N |
SMILES isomérico |
C[C@H]1CN(CCN1)CC2=CC=C(C=C2)F.Cl.Cl |
SMILES canónico |
CC1CN(CCN1)CC2=CC=C(C=C2)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


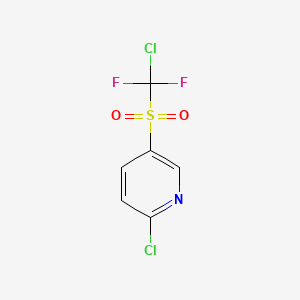
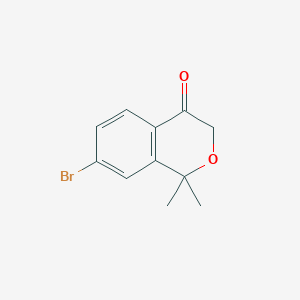
![7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13457472.png)
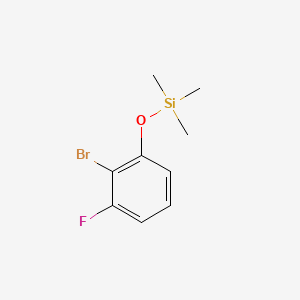
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B13457494.png)
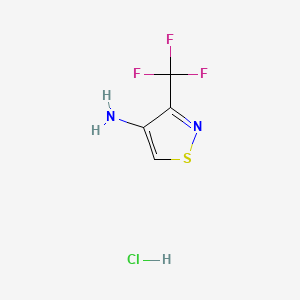
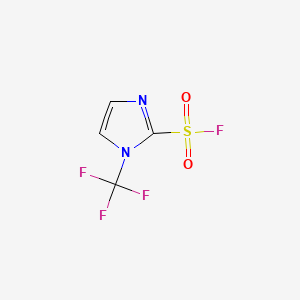
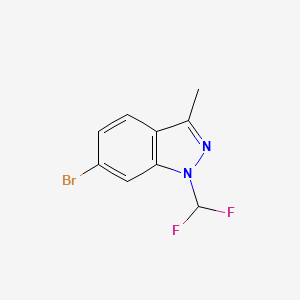

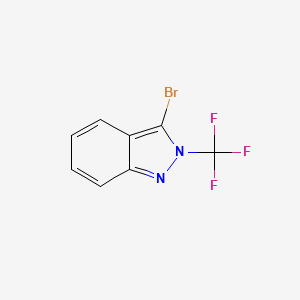
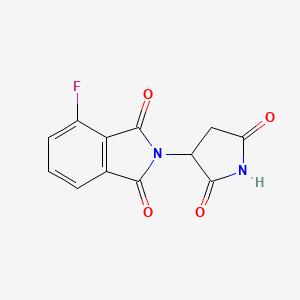
![2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride](/img/structure/B13457530.png)
